N-(5-methyl-3-isoxazolyl)-3-(3-nitrophenyl)acrylamide
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Overview
Description
Synthesis Analysis
The synthesis of N-(5-methyl-3-isoxazolyl)-3-(3-nitrophenyl)acrylamide and related compounds involves complex chemical reactions, including isomerization and condensation processes. For example, the synthesis of related isoxazole and acrylamide derivatives has been explored through reactions involving nitroisothiazol-imines, leading to the formation of benzothiazoles under certain conditions (Argilagos et al., 1997). Additionally, the preparation of furan derivatives, including acrylamides, through condensation reactions highlights the synthetic pathways for similar compounds (Saikachi & Suzuki, 1958).
Molecular Structure Analysis
Molecular structure analysis, including X-ray crystallography and NMR spectroscopy, plays a crucial role in understanding the configuration and conformation of N-(5-methyl-3-isoxazolyl)-3-(3-nitrophenyl)acrylamide. Studies on related compounds have utilized these techniques to elucidate their structures and to investigate the electronic influences of substituents on reaction rates (Argilagos et al., 1997).
Chemical Reactions and Properties
Chemical reactions involving N-(5-methyl-3-isoxazolyl)-3-(3-nitrophenyl)acrylamide and its derivatives can be complex, including isomerization and interactions with thiol reagents. These reactions are influenced by the presence of specific substituents and conditions, such as temperature and solvent polarity (Argilagos et al., 1997). The synthesis of polyacrylamide gels containing mixed disulfide compounds also demonstrates the chemical versatility of acrylamide derivatives (Harris & Wilson, 1983).
Physical Properties Analysis
The physical properties of N-(5-methyl-3-isoxazolyl)-3-(3-nitrophenyl)acrylamide, such as solubility, melting point, and phase behavior, are crucial for its application in various fields. Studies on similar compounds have explored these properties, highlighting the importance of molecular structure in determining physical characteristics (Saikachi & Suzuki, 1958).
Chemical Properties Analysis
The chemical properties of N-(5-methyl-3-isoxazolyl)-3-(3-nitrophenyl)acrylamide, including reactivity, stability, and interactions with other molecules, are essential for understanding its potential applications. Investigations into the synthesis and reactivity of related acrylamide and isoxazole derivatives provide insight into the chemical behavior of these compounds (Argilagos et al., 1997; Harris & Wilson, 1983).
properties
IUPAC Name |
(E)-N-(5-methyl-1,2-oxazol-3-yl)-3-(3-nitrophenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4/c1-9-7-12(15-20-9)14-13(17)6-5-10-3-2-4-11(8-10)16(18)19/h2-8H,1H3,(H,14,15,17)/b6-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJBHSCDRFAZBPP-AATRIKPKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-(5-methyl-1,2-oxazol-3-yl)-3-(3-nitrophenyl)prop-2-enamide |
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